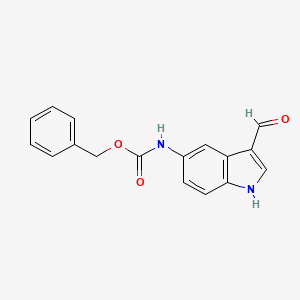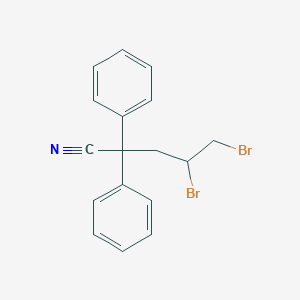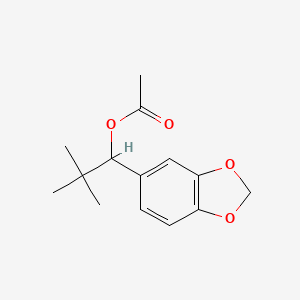
Germanium;tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium-tin is an alloy composed of the elements germanium and tin, both of which are located in group 14 of the periodic table. This compound is only thermodynamically stable within a narrow composition range. Despite this limitation, germanium-tin has useful properties for band gap and strain engineering of silicon-integrated optoelectronic and microelectronic semiconductor devices .
Preparation Methods
Germanium-tin alloys must be kinetically stabilized to prevent decomposition. Therefore, low-temperature molecular beam epitaxy or chemical vapor deposition techniques are typically used for their synthesis . These methods involve the deposition of germanium and tin atoms onto a substrate under controlled conditions to form a stable alloy.
Chemical Reactions Analysis
Germanium-tin alloys undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, germanium can react with halogens to form tetrahalides . Additionally, germanium is somewhat more reactive than silicon and can dissolve in sulfuric or nitric acids . Tin, on the other hand, is more reactive than germanium and can react with steam to form tin dioxide and hydrogen .
Scientific Research Applications
Germanium-tin alloys have higher carrier mobilities than either silicon or germanium, making them suitable for use as channel materials in high-speed metal-oxide-semiconductor field-effect transistors . They are also used in optoelectronic applications, such as light emitters and lasers, due to their direct band gap properties at higher tin concentrations . These alloys are promising for on-chip optical communication and mid-infrared optoelectronic devices .
Mechanism of Action
The mechanism by which germanium-tin exerts its effects is primarily related to its electronic properties. The incorporation of tin into germanium alters the band structure, resulting in a direct band gap at higher tin concentrations . This change enhances the material’s light emission efficiency, making it suitable for optoelectronic applications. Additionally, the larger lattice constant of germanium-tin relative to germanium allows it to be used as a stressor to enhance the carrier mobility of germanium channel transistors .
Comparison with Similar Compounds
Germanium-tin can be compared with other group 14 elements, such as silicon, germanium, and tin. Silicon and germanium are the basis of the semiconductor industry, while tin is more reactive and can form various compounds with different properties . Germanium-tin alloys are unique due to their higher carrier mobilities and direct band gap properties, which are not present in pure silicon or germanium . Similar compounds include silicon-germanium and silicon-tin alloys, which also have applications in the semiconductor industry .
Properties
Molecular Formula |
GeSn |
|---|---|
Molecular Weight |
191.34 g/mol |
IUPAC Name |
germanium;tin |
InChI |
InChI=1S/Ge.Sn |
InChI Key |
IWTIUUVUEKAHRM-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)












